molecular formula C11H15NO2S B13180868 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

Cat. No.: B13180868
M. Wt: 225.31 g/mol
InChI Key: PFFXYIPNZQFDOR-UHFFFAOYSA-N
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Description

5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde ( 1338947-75-3) is an advanced heterocyclic building block designed for pharmaceutical research and organic synthesis. This compound, with a molecular formula of C11H15NO2S and a molecular weight of 225.31 g/mol, features a thiophene-carbaldehyde scaffold substituted with a 3-(hydroxymethyl)piperidine group . This unique structure combines a reactive aldehyde functionality, which serves as a versatile handle for condensation and nucleophilic addition reactions, with a piperidine moiety that is prevalent in bioactive molecules. The presence of both hydrogen bond acceptor and donor sites contributes to its potential for molecular recognition and binding. As a key synthetic intermediate, this compound is primarily valued for constructing complex molecular architectures. Its applications span early-stage drug discovery and the development of bioactive agents, where the piperidine and thiophene rings are common pharmacophores. The aldehyde group allows for efficient derivatization into various functional groups, including imines, oximes, and secondary alcohols, making it a versatile precursor in medicinal chemistry campaigns . Researchers should handle this material with appropriate precautions. It is classified as harmful if swallowed and may cause skin and serious eye irritation . Personal protective equipment, including gloves and eye/face protection, is recommended. Always refer to the Safety Data Sheet (SDS) for comprehensive handling, storage, and disposal guidelines. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary consumption.

Properties

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

5-[3-(hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde

InChI

InChI=1S/C11H15NO2S/c13-7-9-2-1-5-12(6-9)11-4-3-10(8-14)15-11/h3-4,8-9,13H,1-2,5-7H2

InChI Key

PFFXYIPNZQFDOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=C(S2)C=O)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of thiophene-2-carbaldehyde with 3-(hydroxymethyl)piperidine under specific reaction conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: Formation of 5-[3-(Carboxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde.

    Reduction: Formation of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound is compared below with structurally similar thiophene-2-carbaldehyde derivatives, focusing on substituent effects, physicochemical properties, and reported applications.

Table 1: Key Structural and Functional Differences
Compound Name Substituent at Thiophene-5 Position Molecular Formula Key Properties/Applications Reference
5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde 3-(Hydroxymethyl)piperidin-1-yl C11H15NO2S Potential bioactive scaffold; uncharacterized optoelectronic properties -
5-(4-Hydroxypiperidin-1-yl)thiophene-2-carbaldehyde 4-Hydroxypiperidin-1-yl C11H15NO2S Higher polarity due to hydroxyl position; similarity score 0.54
5-(Dimethylamino)thiophene-2-carbaldehyde Dimethylamino (-N(CH3)2) C7H9NOS Strong electron-donating group; used in chromophores for organic electronics
5-[4-(Carbazole-9-yl)phenyl]thiophene-2-carbaldehyde 4-(Carbazole-9-yl)phenyl C23H16N2OS Extended π-conjugation; electrochemical polymerization capability
5-(4-Methoxyphenyl)thiophene-2-carbaldehyde 4-Methoxyphenyl C12H10O2S Electron-rich aromatic system; used in organic solar cell research
5-Formyl-2,2':5',2-terthiophene 5-Thiophen-2-yl-thiophen-2-yl C13H8OS3 Extended terthiophene backbone; high conjugation for light absorption

Critical Analysis of Limitations

  • Data Gaps : The target compound lacks detailed experimental data (e.g., absorption spectra, bioactivity) compared to well-studied analogs like 5-(4-Methoxyphenyl)thiophene-2-carbaldehyde .
  • Structural Optimization : Replacing piperidine with pyrrolidine (e.g., 5-[3-Hydroxy-3-(hydroxymethyl)pyrrolidin-1-yl]thiophene-2-carbaldehyde) could alter ring strain and hydrogen-bonding capacity, affecting solubility and target binding .

Biological Activity

5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiophene ring linked to a hydroxymethyl-substituted piperidine moiety. Its molecular formula is C11H15NO2SC_{11}H_{15}NO_2S with a molecular weight of approximately 225.31 g/mol. The presence of the hydroxymethyl group enhances solubility and reactivity, making it a versatile building block in drug development.

PropertyValue
Molecular FormulaC11H15NO2SC_{11}H_{15}NO_2S
Molecular Weight225.31 g/mol
SolubilitySoluble in organic solvents
LogP1.53

Antimicrobial Activity

Research indicates that 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde exhibits notable antimicrobial properties . The compound's mechanism involves interaction with bacterial cell membranes and inhibition of essential metabolic pathways. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of thiophene compounds, including 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde. The results showed significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly its effects on various cancer cell lines. The piperidine moiety is believed to enhance binding affinity to specific receptors involved in cancer progression.

Mechanism of Action
The compound may exert its anticancer effects through the following mechanisms:

  • Apoptosis Induction : Promoting programmed cell death in cancer cells.
  • Cell Cycle Arrest : Inhibiting progression through the cell cycle phases.
  • Inhibition of Tumor Growth : Disrupting signaling pathways critical for tumor survival.

Case Study: Cytotoxicity Against Cancer Cell Lines
In a study involving MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde exhibited significant cytotoxic effects, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Comparative Analysis with Similar Compounds

To understand the unique biological profile of 5-[3-(Hydroxymethyl)piperidin-1-yl]thiophene-2-carbaldehyde, it is essential to compare it with structurally similar compounds:

Compound NameUnique FeaturesBiological Activity
5-(Piperidin-1-yl)thiophene-2-carbaldehydeLacks hydroxymethyl group; potentially lower activityModerate antimicrobial properties
5-(Dimethylamino)thiophene-2-carbaldehydeContains dimethylamino group; different profileHigher cytotoxicity but less selectivity
5-Nitrothiophene-2-carboxaldehydeContains nitro group; distinct reactivityLimited antibacterial activity

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